molecular formula C16H14N2O2 B3293457 1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester CAS No. 885276-81-3

1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B3293457
CAS No.: 885276-81-3
M. Wt: 266.29 g/mol
InChI Key: JYNMAQFAGJUEMA-UHFFFAOYSA-N
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Description

1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and versatile applications. This compound belongs to the imidazo[1,5-A]pyridine family, known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions, followed by cyclization to form the imidazo[1,5-A]pyridine core . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets may vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-imidazo[1,5-A]pyridine-3-carboxylic acid ethyl ester stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields highlight its significance .

Properties

IUPAC Name

ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)15-17-14(12-8-4-3-5-9-12)13-10-6-7-11-18(13)15/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNMAQFAGJUEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226932
Record name Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-81-3
Record name Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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